molecular formula C19H20N4O2S B2672367 (E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide CAS No. 2034888-56-5

(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2672367
CAS No.: 2034888-56-5
M. Wt: 368.46
InChI Key: MZPYHASAMBJGEA-BQYQJAHWSA-N
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Description

(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities and Mechanisms of Action

Compounds structurally related to "(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide" have been widely studied for their pharmacological properties. For example, pyronaridine, a compound with some structural similarity, exhibits potent antimalarial activity and has shown efficacy against multidrug-resistant strains of Plasmodium. Its mechanism of action involves inhibition of hemozoin formation and DNA intercalation, leading to cell death. This compound has also shown promise in treating other parasitic diseases and even in mitigating Ebola virus propagation, highlighting the diverse medicinal applications of these compounds (Bailly, 2020).

Synthetic and Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the queried compound, has been explored for its broad range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these derivatives highlight the medicinal chemists' interest in exploiting this scaffold for developing potential drug candidates (Cherukupalli et al., 2017).

Optoelectronic Materials

Compounds incorporating pyridine and pyrazole units have been investigated for their application potential in optoelectronic materials. These materials are crucial for the development of organic electronic devices, including light-emitting diodes, solar cells, and field-effect transistors. The unique electronic and structural properties of these compounds make them suitable for use as charge transport layers or electrical interconnects in organic devices, demonstrating their importance beyond pharmaceutical applications (Shi et al., 2015).

Catalysis and Synthesis

Derivatives of pyrazole and pyridine have been employed as ligands in the synthesis of metal complexes, which exhibit diverse structural types and potential applications in catalysis and material science. These complexes have been explored for their guest inclusion properties, magnetic properties, and as catalysts in organic synthesis, showcasing the versatility of these compounds in facilitating a wide range of chemical reactions and processes (Horikoshi & Mochida, 2006).

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-15-3-5-16(6-4-15)7-8-26(24,25)22-11-17-9-18(12-20-10-17)19-13-21-23(2)14-19/h3-10,12-14,22H,11H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPYHASAMBJGEA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.